[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Catalog No.
S561590
CAS No.
76330-20-6
M.F
C6H13NO8S
M. Wt
259.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan...

CAS Number

76330-20-6

Product Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

IUPAC Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

InChI

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

GXYKBDAKQXPXFV-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O

Synonyms

3-O-sulfate glucosamine, 3-O-sulfated glucosamine, glucosamine 3-O-sulfate

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is a sulfated derivative of glucosamine. It is characterized by a hexose backbone with multiple hydroxyl groups and an amino group, which contribute to its biological activity and solubility. The compound has the molecular formula C₆H₁₃NO₈S and is often referred to as D-glucosamine 3-sulfate. This compound plays a significant role in biological systems, particularly in the structure and function of glycosaminoglycans such as heparan sulfate and heparin .

There is no current information available on the mechanism of action of this specific compound.

Future Research Directions

  • Further investigation in scientific databases like PubChem: or SciFinder: might reveal information on the origin, significance, and properties of this compound.
  • Studies could explore its potential synthesis, reactions, and biological activity.
Typical of amino sugars and sulfated carbohydrates:

  • Deacetylation: Removal of acetyl groups can yield free amino groups.
  • Sulfation: Additional sulfate groups can be added to the hydroxyl positions.
  • Hydrolysis: Under acidic or basic conditions, the sulfate ester bond may hydrolyze, releasing the corresponding alcohol and sulfate ion.
  • Formation of Glycosidic Bonds: It can participate in glycosidic bond formation with other sugars or alcohols.

These reactions are essential for modifying the compound for specific applications in biochemistry and pharmaceuticals.

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate exhibits several biological activities:

  • Anticoagulant Properties: As a component of heparin-like molecules, it plays a role in inhibiting blood coagulation.
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory responses in various tissues.
  • Chondroprotective Effects: The compound is linked to promoting cartilage health and is often studied for its potential benefits in osteoarthritis treatment .

The synthesis of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate typically involves:

  • Starting Material: D-glucosamine can be used as a precursor.
  • Sulfation Reaction: D-glucosamine is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfate group.
  • Purification: The product is purified through crystallization or chromatography to isolate the desired sulfated glucosamine.

Alternative methods may involve enzymatic sulfation using sulfotransferases for more selective modifications .

This compound has several applications:

  • Pharmaceuticals: Used in formulations aimed at joint health and anti-inflammatory therapies.
  • Nutraceuticals: Commonly found in dietary supplements for osteoarthritis management.
  • Biotechnology: Utilized in research related to glycosaminoglycans and their roles in cell signaling and tissue repair.

Studies on [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate have revealed interactions with various biological molecules:

  • Proteins: It binds to growth factors and cytokines, influencing cell proliferation and differentiation.
  • Other Glycosaminoglycans: It interacts with heparin and other sulfated polysaccharides, affecting their biological functions.

These interactions are crucial for understanding its role in cellular processes and therapeutic applications .

Similar Compounds

Several compounds share structural similarities with [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
D-glucosamineAmino sugar with hydroxyl groupsPrecursor for glycosaminoglycans
Chondroitin sulfateSulfated glycosaminoglycanLarger polymer structure
HeparinHighly sulfated polysaccharideStrong anticoagulant properties
N-acetylglucosamineAcetylated derivative of glucosamineLess hydrophilic than glucosamine

These compounds highlight the uniqueness of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate due to its specific sulfation pattern and biological activities that differentiate it from other similar structures .

XLogP3

-6.4

Wikipedia

2-Amino-2-deoxy-3-O-sulfohexose

Dates

Modify: 2024-04-15

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